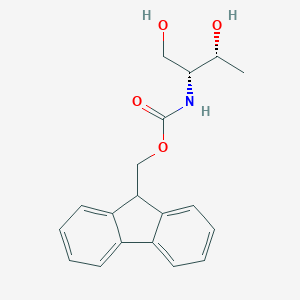

Fmoc-Thréoninol

Vue d'ensemble

Description

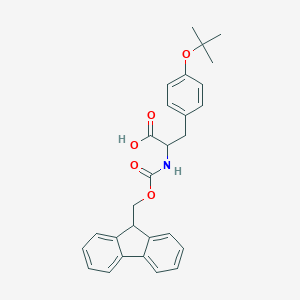

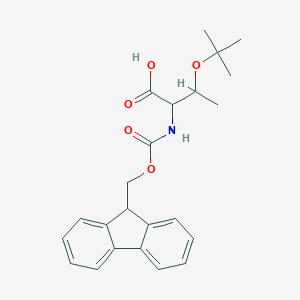

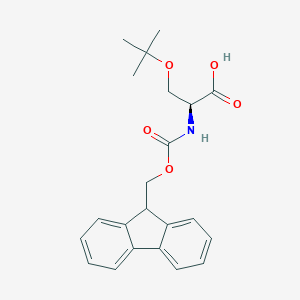

Fmoc-Threoninol is a conjugate of L-threoninol with a protecting group, Fmoc . It is synthesized by the solid-phase method on an activated resin and then cleaved from the resin to give the desired product . It is commonly used as an amino acid building block in peptide synthesis .

Synthesis Analysis

The synthesis method of Fmoc-Threoninol involves several steps :

- N- (9-fluorenylmethoxycarbonyloxy)succinimide is added to the H-thr (tbu)-ol to obtain the Fmoc-O-tert-butyl -L-threoninol .

Molecular Structure Analysis

Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-Thréoninol: est largement utilisé dans la synthèse de peptides comme élément constitutif. Il sert de groupe protecteur pour les acides aminés pendant le processus de synthèse . Le groupe Fmoc protège la fonction amine des acides aminés, permettant l'ajout séquentiel d'acides aminés sans réactions secondaires indésirables. Ceci est crucial dans la synthèse de peptides et de protéines complexes, qui sont fondamentales dans le développement de médicaments et la recherche biochimique.

Science des matériaux

En science des matériaux, This compound contribue au développement de matériaux auto-assemblés . Ses propriétés hydrophobes et aromatiques favorisent l'association des éléments constitutifs, conduisant à la formation de nanostructures avec des applications potentielles en nanotechnologie et en génie des matériaux.

Applications en biochimie

This compound: joue un rôle en biochimie pour la culture cellulaire et le bio-modelage . Sa capacité à former des matériaux fonctionnels au niveau moléculaire en fait un outil précieux pour créer des environnements qui peuvent soutenir la croissance et le développement cellulaires, ce qui est essentiel pour le génie tissulaire et la médecine régénérative.

Synthèse chimique

En synthèse chimique, This compound est utilisé comme groupe protecteur qui facilite la formation de liaisons peptidiques . Il permet la construction précise de peptides en protégeant les groupes réactifs de la réaction prématurée, ce qui est essentiel pour créer des séquences peptidiques spécifiques utilisées dans les produits pharmaceutiques.

Chromatographie

This compound: a des applications en chromatographie, où il peut être utilisé pour modifier les surfaces afin d'améliorer la séparation et l'analyse de mélanges complexes . Ses propriétés peuvent améliorer la détection et la quantification de diverses substances, ce qui est crucial en chimie analytique.

Recherche analytique

En recherche analytique, This compound est impliqué dans la détermination quantitative des groupes amino à la surface . Ceci est particulièrement utile dans la caractérisation des matériaux et dans la compréhension de la chimie de surface, ce qui a des implications en technologie des capteurs et en diagnostic.

Produits pharmaceutiques

This compound: est également important dans l'industrie pharmaceutique. Il est utilisé dans la formulation d'hydrogels biocompatibles qui peuvent être appliqués dans des systèmes de délivrance de médicaments . Ces hydrogels peuvent imiter l'environnement tissulaire naturel et fournir un milieu pour la libération contrôlée d'agents thérapeutiques.

Applications thérapeutiques

Enfin, les matériaux à base de This compound ont des applications thérapeutiques en raison de leur biocompatibilité et de leur capacité à former des hydrogels . Ces matériaux peuvent être utilisés dans la cicatrisation des plaies, comme échafaudages pour la régénération tissulaire et comme vecteurs de délivrance de médicaments, mettant en évidence la polyvalence du composé dans les applications médicales.

Safety and Hazards

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs has become one of the hottest topics in pharmaceutical research .

Propriétés

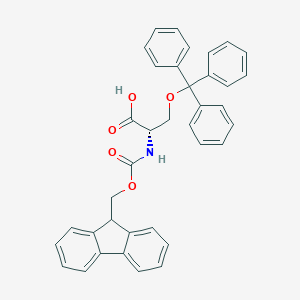

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KZULUSFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427237 | |

| Record name | Fmoc-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176380-53-3 | |

| Record name | Fmoc-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Threoninol in peptide synthesis, and how is it utilized in the production of Octreotide?

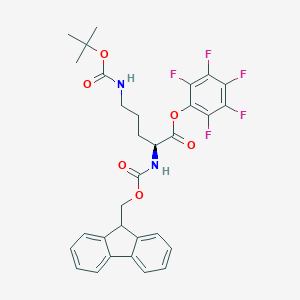

A1: Fmoc-Threoninol is a derivative of the amino acid Threonine and serves as a crucial building block in solid-phase peptide synthesis [, ]. It is specifically employed as the C-terminal residue when synthesizing peptide alcohols, like Octreotide, a potent synthetic analog of somatostatin [, ].

Q2: The research mentions a specific linker, "dihydropyran-2-carboxylic acid," used with Fmoc-Threoninol. What are the advantages of this linker in solid-phase peptide synthesis?

A2: Dihydropyran-2-carboxylic acid acts as a bifunctional linker, meaning it can attach to both the solid support and the Fmoc-Threoninol []. This linker demonstrates stability during the repetitive cycles of amino acid coupling and deprotection required in solid-phase peptide synthesis []. This stability ensures a high yield of the desired peptide product. Furthermore, this linker allows for the cleavage of the synthesized peptide from the resin while retaining the C-terminal alcohol group of Threoninol, which is essential for the biological activity of peptides like Octreotide [].

Q3: The study highlights the use of Thallium Trifluoroacetate [Tl(TFA)3] in Octreotide synthesis. What is its function, and why is it preferred in this context?

A3: Thallium Trifluoroacetate [Tl(TFA)3] is utilized to facilitate the formation of disulfide bonds in Octreotide while it is still attached to the resin []. This on-resin cyclization is crucial for the peptide's biological activity. [Tl(TFA)3] is preferred because it operates under mild conditions, leaving both the protecting groups on the amino acid side chains and the linker intact []. This selectivity allows for further modifications or conjugations to the Octreotide peptide while still bound to the resin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)